2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
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Overview
Description
“2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a chemical compound with the CAS Number 930396-05-7 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C13H15FN4 . The InChI code is 1S/C13H14F2N4/c14-9-7-10(15)11(16)6-8(9)13-18-17-12-4-2-1-3-5-19(12)13/h6-7H,1-5,16H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.28 . The predicted density is 1.39±0.1 g/cm3 . The predicted boiling point is 468.4±55.0 °C .Scientific Research Applications
Herbicidal Activities
- Compounds related to 2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline have been explored for their herbicidal activities. A study showed that certain derivatives exhibited moderate herbicidal activity against rape plants (Wang et al., 2007).
Antifungal and Antibacterial Activities
- Compounds structurally similar to this compound were found to have significant antifungal and antibacterial activities. One specific derivative was highlighted for its potency and lower toxicity among the synthesized thiazepine derivatives (Panwar & Singh, 2011).
Anxiolytic Activity
- Some derivatives showed potential as anxiolytics. In animal models, these compounds demonstrated anticonvulsant and anxiolytic activities, suggesting they may be useful for the treatment of anxiety disorders (Demchenko et al., 2020).
Antimicrobial Activity
- Another study reported the synthesis of derivatives with potent antimicrobial activity against various strains of bacteria and yeast fungi. Certain compounds displayed activities comparable to established antibiotics (Demchenko et al., 2021).
Anticancer Activity
- Derivatives of this compound have also been investigated for their potential anticancer properties. Some were found to possess significant cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Reddy et al., 2015).
Future Directions
properties
IUPAC Name |
2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXQJLGCKJJLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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